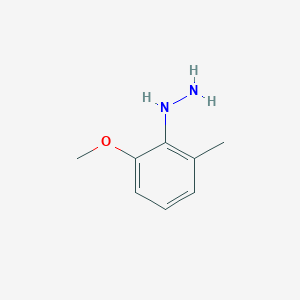

(2-Methoxy-6-methylphenyl)hydrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

(2-methoxy-6-methylphenyl)hydrazine |

InChI |

InChI=1S/C8H12N2O/c1-6-4-3-5-7(11-2)8(6)10-9/h3-5,10H,9H2,1-2H3 |

InChI Key |

PBXWKQSQYBTKHT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)NN |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Methoxy 6 Methylphenyl Hydrazine and Its Analogues

Nucleophilic Reactivity Studies of Arylhydrazines

The nitrogen atoms of the hydrazine (B178648) moiety confer significant nucleophilic character to arylhydrazines, enabling their participation in a wide array of chemical reactions. The reactivity of these compounds is intricately linked to both electronic and steric factors, which can be quantitatively and qualitatively assessed.

Quantitative Assessment of Nucleophilicity Parameters

A quantitative understanding of nucleophilicity is crucial for predicting reaction rates and mechanisms. The Hammett equation provides a valuable tool for quantifying the effect of substituents on the reactivity of aromatic compounds. For the oxidation of aromatic ketone arylhydrazones with lead tetra-acetate, a Hammett plot analysis for substituents on the arylhydrazine moiety yielded a reaction constant (ρ) of –1.95. rsc.org This negative value indicates that electron-donating groups on the aryl ring accelerate the reaction by increasing the electron density on the nitrogen atom, thereby enhancing its nucleophilicity. rsc.org

Table 1: Hammett Substituent Constants (σ) for Selected Groups

| Substituent | σ_meta | σ_para |

| -OCH₃ | 0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -NO₂ | 0.71 | 0.78 |

| -Cl | 0.37 | 0.23 |

This table provides standard Hammett constants for common substituents to illustrate their electronic effects.

Influence of Substituent Effects on Reactivity

The reactivity of arylhydrazines is profoundly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups, such as the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups in (2-Methoxy-6-methylphenyl)hydrazine, increase the electron density on the hydrazine nitrogen atoms, thereby enhancing their nucleophilicity. Conversely, electron-withdrawing groups decrease nucleophilicity.

The position of the substituent is also critical. Ortho-substituents, as in the case of this compound, can exert significant steric hindrance, potentially impeding the approach of the nucleophile to the electrophilic center. This steric effect can sometimes override the electronic effects. For instance, in the Fischer indole (B1671886) synthesis, the presence of a substituent at the ortho position can influence the cyclization pathway. nih.gov

Condensation Reactions and Hydrazone Formation

One of the most fundamental reactions of arylhydrazines is their condensation with carbonyl compounds to form hydrazones. These reactions are not only crucial for the identification and characterization of aldehydes and ketones but also serve as a gateway to a vast array of heterocyclic compounds.

Elucidation of Reaction Mechanisms with Carbonyl Compounds

The formation of a hydrazone from an arylhydrazine and a carbonyl compound proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by acid. The initial step involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. This is followed by proton transfer and subsequent elimination of a water molecule to yield the stable hydrazone. wikipedia.orgbyjus.com

Protonation of the carbonyl oxygen (acid-catalyzed): This increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the hydrazine: The terminal nitrogen of the arylhydrazine attacks the carbonyl carbon.

Proton transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.

Dehydration: The resulting intermediate eliminates a molecule of water to form the C=N double bond of the hydrazone.

Role of Hydrazones as Synthetic Intermediates

Hydrazones derived from arylhydrazines are exceptionally valuable synthetic intermediates, primarily due to their role in the Fischer indole synthesis. This reaction, discovered by Emil Fischer in 1883, is a powerful method for constructing the indole ring system, a prevalent motif in many natural products and pharmaceuticals. wikipedia.orgbyjus.comthermofisher.com The Fischer indole synthesis involves the acid-catalyzed intramolecular cyclization of an arylhydrazone. wikipedia.orgbyjus.com The hydrazone derived from this compound, for example, can be used to synthesize substituted indoles. nih.gov

Beyond the Fischer indole synthesis, hydrazones are precursors to a diverse range of heterocyclic compounds, including pyrazoles, pyrazolines, and 1,2,4-triazin-6-ones. researchgate.netrsc.org The reactivity of the C=N bond and the adjacent N-H group in hydrazones allows for various cyclization and transformation reactions. nih.gov

Table 2: Heterocyclic Systems Synthesized from Arylhydrazone Intermediates

| Starting Hydrazone From | Reagent/Conditions | Resulting Heterocycle |

| Arylhydrazine + Ketone/Aldehyde | Acid catalyst (e.g., HCl, H₂SO₄) | Indole (Fischer Synthesis) wikipedia.orgbyjus.com |

| Arylhydrazine + β-Diketone | Acid or base catalysis | Pyrazole (B372694) researchgate.net |

| Arylhydrazine + α,β-Unsaturated Ketone | Acid or base catalysis | Pyrazoline researchgate.net |

| 2-Azirine-2-carboxamides + Hydrazine | - | Tetrahydro-1,2,4-triazin-6-one rsc.org |

Oxidation and Reduction Pathways

Arylhydrazines can undergo both oxidation and reduction reactions, leading to a variety of products with significant synthetic utility. The specific outcome of these reactions is highly dependent on the reagents and reaction conditions employed.

The oxidation of arylhydrazines can lead to the formation of several products, including aryldiazenes, aryl radicals, and, upon further reaction, biaryls or other coupled products. A common oxidizing agent used for this transformation is lead tetraacetate. The oxidation of ketone arylhydrazones with lead tetraacetate is believed to proceed via a rate-determining step involving the displacement of an acetate (B1210297) anion from the lead tetraacetate by the N-H nitrogen of the hydrazine. rsc.org This is followed by the transfer of an acetoxy group to the carbon atom of the hydrazone. rsc.orgdcu.ie The oxidation of aroylhydrazines with lead tetraacetate can yield aroyl-diimides, which can be further transformed into other products. rsc.org

Electrochemical methods have also been employed for the oxidation of arylhydrazines and their derivatives. For instance, the electrocatalytic oxidation of hydrazine has been studied on modified electrodes. researchgate.net The electro-oxidation of hydrazine itself is a self-inhibiting reaction, as the protonated form (N₂H₅⁺) is electro-inactive. nih.govresearchgate.net

The reduction of arylhydrazines typically leads to the formation of the corresponding aromatic amines and ammonia (B1221849). Catalytic hydrogenation is a common method for this transformation, often employing catalysts such as Raney nickel or palladium on carbon. sioc-journal.cngoogle.com This reaction is a key step in synthetic sequences where a nitro group is first introduced into an aromatic ring, then reduced to an amine, which is subsequently converted to a hydrazine. The reduction of the nitro group to an amine can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin or iron in acidic media. organic-chemistry.org The resulting amine can then be converted to a diazonium salt and subsequently reduced to the hydrazine.

The reduction of the C=N bond in hydrazones is also a synthetically useful transformation. For example, the Wolff-Kishner reduction converts a ketone or aldehyde to the corresponding methylene (B1212753) group via its hydrazone intermediate under basic conditions.

Mechanistic Studies of Hydrazine Oxidation (e.g., with Ozone)

The oxidation of hydrazines, including arylhydrazines like this compound, is a fundamental process that can lead to a variety of products depending on the oxidant and reaction conditions. While specific studies on the ozonolysis of this compound are not prevalent in the searched literature, the general mechanisms of hydrazine oxidation provide a framework for understanding its potential reactivity.

The gas-phase reactions of hydrazine (N₂H₄), monomethylhydrazine (MMH), and unsymmetrical dimethylhydrazine (UDMH) with ozone have been investigated to understand their atmospheric fate. mdpi.comresearchgate.net These studies reveal that hydrazines are rapidly consumed by reactions with both ozone and hydroxyl radicals. mdpi.com For hydrazine itself, the primary products are dinitrogen (N₂) and water (H₂O), suggesting that the oxidation is initiated by hydrogen atom abstraction from the NH₂ group rather than direct oxygen atom addition. mdpi.com

In the case of substituted hydrazines like MMH and UDMH, the product distribution is more complex. Ozonation of UDMH, for instance, yields N-nitrosodimethylamine (NDMA) in significant amounts. mdpi.comresearchgate.net The formation of such products is influenced by the reactant ratios and the presence of radical traps, indicating the involvement of radical intermediates. mdpi.com Theoretical calculations on the ozonation of UDMH suggest that the mechanism can involve both hydrogen atom abstraction and direct oxygen atom addition, with hydroxyl radicals playing a crucial role in promoting NDMA formation. researchgate.net

For arylhydrazines, oxidation can lead to the formation of aryl radicals. These reactive intermediates are valuable in various organic transformations. nih.govacs.org The oxidation of aryl hydrazides, which are structurally related to arylhydrazines, has been studied to understand the formation of acyl radicals, providing insights into the broader mechanism of hydrazide oxidation. rsc.org Metal-free oxidation protocols, for example using oxoammonium salts, have been developed for the conversion of aromatic hydrazides to diazenes, which are useful as photoswitches and dyes. odu.edu These reactions are often colorimetric and can be performed under mild conditions. odu.edu

The proposed mechanism for the reaction of 2-methoxypropene (B42093) with ozone follows the Criegee mechanism, leading to the formation of a primary ozonide that decomposes into various carbonyl compounds and Criegee intermediates. mdpi.com While structurally different, this highlights the electrophilic attack of ozone on electron-rich centers, a process that could be relevant to the methoxy-substituted aromatic ring of this compound.

Table 1: Products from the Gas-Phase Ozonation of Hydrazines mdpi.com

| Hydrazine Reactant | Major Detected Products |

| Hydrazine (N₂H₄) | Water (H₂O), Dinitrogen (N₂) |

| Monomethylhydrazine (MMH) | Methyl hydroperoxide, Methyldiazene, Diazomethane, Formaldehyde (B43269), Methanol (B129727) |

| Unsymmetrical dimethylhydrazine (UDMH) | N-nitrosodimethylamine (NDMA) |

Hydrazine-Mediated Chemical Reductions (e.g., Graphene Oxide)

Hydrazine and its derivatives are well-established reducing agents in organic chemistry, capable of reducing a wide range of functional groups. organicchemistrydata.orgacs.org A significant application of this reactivity is the reduction of graphene oxide (GO).

Graphene oxide, an oxidized form of graphite (B72142), is electrically insulating due to the presence of various oxygen-containing functional groups on its surface, such as epoxides, hydroxyls, and carboxyls. utexas.edursc.org Chemical reduction is a common method to restore the electrical conductivity of GO, and hydrazine is one of the most effective and widely used reducing agents for this purpose. utexas.eduarxiv.org The hydrazine-reduced graphene oxide (rGO) exhibits significantly improved electrical and structural properties, approaching those of pristine graphene. arxiv.org

Mechanistic studies using model aromatic compounds suggest that hydrazine is particularly effective at reacting with carbonyl groups to form hydrazone complexes. rsc.orgrsc.org However, it is less effective at removing hydroxyl and carboxylic acid groups directly. rsc.orgrsc.org Density functional theory (DFT) calculations have been employed to propose a more detailed reduction pathway. These studies suggest that in aqueous hydrazine solutions, both hydrazine and hydroxide (B78521) ions can initiate the reduction of GO. arxiv.orgarxiv.org A proposed mechanism involves C-H cleavage and a dehydroxylation process, which is thermodynamically and dynamically feasible. arxiv.orgarxiv.org

The effectiveness of the reduction process can be influenced by the physical state of the starting material. For instance, the reduction of exfoliated individual graphene oxide platelets by hydrazine leads to a higher degree of reduction and a larger surface area compared to the reduction of non-exfoliated graphite oxide particles. utexas.edu

Table 2: Comparison of Graphene Oxide (GO) and Hydrazine-Reduced Graphene Oxide (rGO)

| Property | Graphene Oxide (GO) | Hydrazine-Reduced Graphene Oxide (rGO) |

| Electrical Properties | Insulating | Electrically Conducting utexas.edu |

| Oxygen Content | High | Significantly Reduced utexas.edursc.org |

| C/O Atomic Ratio | ~1.2-2.0 | ~6.9-10.2 utexas.edursc.org |

| Key Functional Groups | Epoxides, Hydroxyls, Carbonyls, Carboxyls utexas.edursc.org | Primarily residual oxygen functional groups and nitrogen-containing groups from hydrazine rsc.org |

Reduction of Metal Ions by Organic Hydrazine Derivatives

Hydrazine and its organic derivatives are effective reducing agents for metal ions, leading to the formation of metal nanoparticles and porous submicro-structures. osti.govnih.gov This capability is harnessed for the recovery of precious metals from wastewater and the synthesis of novel materials with high surface areas. osti.govnih.gov

The reduction mechanism can vary depending on the metal ion. For instance, the reduction of silver (Ag⁺) and palladium (Pd²⁺) ions by hydrazine is believed to proceed through a simple reduction mechanism. osti.gov In contrast, the reduction of copper (Cu²⁺) and nickel (Ni²⁺) ions involves a coordination-then-reduction pathway, while bismuth (Bi³⁺) ions undergo a hydrolysis-then-reduction process. osti.gov

Iron oxide (Fe₃O₄) nanocrystals, which can be generated in situ, have been shown to catalyze the hydrazine-mediated reduction of various organic functional groups, such as nitroarenes and azides. acs.org This highlights the interplay between hydrazine as a reductant and metal species that can act as catalysts.

Table 3: Mechanisms of Metal Ion Reduction by Hydrazine osti.gov

| Metal Ion | Proposed Reduction Mechanism |

| Ag⁺, Pd²⁺ | Simple Reduction |

| Cu²⁺, Ni²⁺ | Coordination-then-Reduction |

| Bi³⁺ | Hydrolysis-then-Reduction |

Metal-Mediated and C-N Bond Cleavage Reactions

Arylhydrazines, including this compound, can participate in a variety of metal-mediated reactions that often involve the cleavage of the C-N bond. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

The C-N bond of arylhydrazines can be activated under oxidative conditions, making them effective arylation agents. nih.gov In these reactions, nitrogen gas (N₂) and water are often the only byproducts, rendering them environmentally benign. nih.gov Various transition metals, such as palladium, have been employed to catalyze the cross-coupling of arylhydrazines with a range of partners, including olefins and thiols. nih.gov

For instance, palladium-catalyzed oxidative cross-coupling of arylhydrazines with aromatic thiols can produce unsymmetrical thioethers. nih.gov The proposed mechanism for such reactions often involves the initial formation of a diazene (B1210634) intermediate, which can then be in equilibrium with a diazonium ion. Oxidative addition of this species to a low-valent metal center, followed by reaction with the coupling partner, leads to the final product. nih.gov

Iron-mediated reactions of arylhydrazines can lead to complex transformations, including the reduction of the N-N bond to form iron-arylimide heterocubanes. nih.govacs.org These reactions demonstrate the ability of metals to mediate the cleavage and rearrangement of bonds within the hydrazine moiety.

Chalcogenation Reactions of Arylhydrazines

Arylhydrazines serve as valuable precursors for the synthesis of unsymmetrical aryl chalcogenides (sulfides, selenides, and tellurides) through reactions that involve C-N bond cleavage. chemrevlett.comchemrevlett.com These chalcogen-containing compounds are of significant interest due to their presence in biologically active molecules and their applications in materials science. chemrevlett.com

Various methods have been developed for the chalcogenation of arylhydrazines. These include transition-metal-free oxidative cross-coupling reactions, for example, using potassium iodide (KI) as a mediator and a base such as cesium carbonate (Cs₂CO₃). chemrevlett.com Copper-catalyzed oxidative coupling of arylhydrazines with thiols in water has also been reported, providing an environmentally friendly route to thioethers. chemrevlett.com

The synthesis of selenoethers can be achieved through similar strategies. For instance, nickel-catalyzed coupling of arylhydrazine hydrochlorides with diphenyl diselenide under ultrasonic irradiation has been demonstrated. chemrevlett.com Furthermore, symmetrical diaryl selenides can be prepared by the direct reaction of arylhydrazines with selenium dioxide (SeO₂). chemrevlett.com

The mechanism of these reactions generally involves the in situ generation of a reactive arylating species from the arylhydrazine. For example, aerobic oxidation of the arylhydrazine can lead to an aryldiazene, which can then be further oxidized to an aryl radical. This aryl radical can then be trapped by a diaryl dichalcogenide to form the unsymmetrical product. chemrevlett.com

Table 4: Examples of Chalcogenation Reactions of Arylhydrazines chemrevlett.com

| Chalcogen | Reagents and Conditions | Product |

| Sulfur | Arylhydrazine, Thiol, KI, Cs₂CO₃, TBHP | Unsymmetrical Thioether |

| Sulfur | Arylhydrazine, Thiol, Cu(NO₃)₂·3H₂O, Ligand, Cs₂CO₃, Water | Unsymmetrical Thioether |

| Selenium | Arylhydrazine hydrochloride, Diphenyl diselenide, Ni(OAc)₂·4H₂O, Na₂CO₃, DMSO, Ultrasound | Unsymmetrical Diaryl Selenide |

| Selenium | Arylhydrazine, SeO₂, No catalyst | Symmetrical Diaryl Selenide |

Exploration of Other Catalytic Transformations

Beyond chalcogenation, arylhydrazines are versatile partners in a range of other catalytic transformations. They can serve as sources of aryl radicals for arylation reactions. For example, catalytic amounts of molecular iodine in the presence of air can promote the generation of aryl radicals from arylhydrazines. nih.govacs.org These radicals can then be trapped by various substrates, such as substituted 1,4-naphthoquinones, to afford arylated products. nih.govacs.org The proposed mechanism involves the initial reaction of iodine with the arylhydrazine, followed by dehydroiodination and further reaction with iodine to generate the aryl radical. The catalytic cycle is sustained by the air oxidation of the hydroiodic acid byproduct back to molecular iodine. nih.govacs.org

Arylhydrazines can also undergo acceptorless dehydrogenative coupling with alcohols, catalyzed by iridium complexes, to selectively synthesize arylhydrazones. researchgate.net This method is highly selective and avoids the formation of N-alkylated byproducts. researchgate.net

Furthermore, arylhydrazines have been utilized in palladium-catalyzed oxidative cross-coupling reactions for the direct arylation of heterocycles like pyridine (B92270) and N-methylpyrrole. nih.gov These reactions often proceed via a radical mechanism, where the arylhydrazine is oxidized to an aryl radical in the presence of a base and an oxidant like air. nih.gov

Intramolecular Rearrangements and Cyclization Reactions

Arylhydrazines are key starting materials for the synthesis of a wide variety of heterocyclic compounds through intramolecular cyclization reactions. The Fischer indole synthesis is a classic example, where an arylhydrazine reacts with an aldehyde or ketone to form a hydrazone, which then undergoes an acid-catalyzed nih.govnih.gov-sigmatropic rearrangement (the Fischer rearrangement) to produce an indole.

While specific examples involving this compound were not found in the provided search results, the general principles of arylhydrazine cyclizations are well-established. The substituents on the aromatic ring of the arylhydrazine can significantly influence the course of these reactions. The methoxy and methyl groups on this compound would be expected to exert electronic and steric effects on the reactivity and regioselectivity of cyclization processes.

For instance, in reactions of methylhydrazine with substituted 4,6-dimethoxy-5-nitropyrimidines, the nature of the substituent at the 2-position of the pyrimidine (B1678525) ring dictates the outcome of the reaction, leading to either straightforward substitution or more complex rearrangements. oregonstate.edu The electron-donating character of methoxy groups can influence the stability of intermediates and transition states in these reactions. oregonstate.edu

Studies on Ring Formation via Hydrazine Intermediates

The reactivity of this compound and its analogues is of significant interest in synthetic organic chemistry, particularly in the construction of heterocyclic ring systems. The strategic placement of a methoxy and a methyl group at the ortho-positions of the phenylhydrazine (B124118) core profoundly influences the regioselectivity and outcome of cyclization reactions, most notably in the Fischer indole synthesis and related ring closures.

A primary focus of mechanistic investigations has been the Fischer indole synthesis, a robust method for preparing indoles from an arylhydrazine and a carbonyl compound under acidic conditions. wikipedia.orgbyjus.com The generally accepted mechanism involves the initial formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.orgwikipedia.org A key byjus.combyjus.com-sigmatropic rearrangement of the protonated enamine follows, leading to the formation of a new carbon-carbon bond and a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the final indole product. wikipedia.orgwikipedia.org

For an asymmetrically substituted phenylhydrazine like this compound, the initial byjus.combyjus.com-sigmatropic rearrangement can, in principle, occur at two different positions on the benzene (B151609) ring. However, studies on analogous 2-methoxyphenylhydrazones have revealed a fascinating "abnormal" reactivity. Research has shown that in the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone, cyclization preferentially occurs on the side of the benzene ring bearing the methoxy group. nih.gov This is contrary to what might be expected based on steric hindrance.

In a specific example, the reaction of ethyl pyruvate 2-methoxyphenylhydrazone with hydrochloric acid in ethanol (B145695) yielded ethyl 6-chloroindole-2-carboxylate as the major product, with the "normal" product, ethyl 7-methoxyindole-2-carboxylate, being formed in a smaller amount. nih.gov This outcome suggests a mechanism where the methoxy group is eliminated and substituted by a chloride ion from the reaction medium.

The presence of a second substituent at the 6-position, as in this compound, introduces further complexity. Research on 2,6-disubstituted phenylhydrazines, such as 2,6-dichlorophenylhydrazone, has shown that the Fischer indole synthesis can proceed smoothly to give the corresponding 5,7-dichloroindole in high yield. nih.gov This indicates that cyclization can occur even with two ortho substituents.

The formation of carbazoles and their tetrahydro derivatives through reactions of arylhydrazines represents another important class of ring-forming reactions. The Borsche–Drechsel cyclization, which is mechanistically related to the Fischer indole synthesis, allows for the synthesis of tetrahydrocarbazoles from cyclohexanone (B45756) arylhydrazones. wikipedia.org This reaction proceeds through an acid-catalyzed cyclization of the initially formed hydrazone. wikipedia.org The resulting tetrahydrocarbazole can then be oxidized to the fully aromatic carbazole. One-pot syntheses of carbazoles from cyclohexanones and arylhydrazine hydrochlorides have also been developed, proceeding through a sequence of condensation, cyclization, and dehydrogenation.

The electronic nature of the substituents on the phenylhydrazine ring plays a crucial role in the facility of these cyclization reactions. Electron-donating groups, such as methoxy and methyl groups, are generally considered to facilitate the byjus.combyjus.com-sigmatropic rearrangement step of the Fischer indole synthesis.

Below are interactive data tables summarizing the findings from studies on analogous compounds, which provide insight into the expected reactivity of this compound in ring formation reactions.

Table 1: Fischer Indole Synthesis of Substituted Phenylhydrazones

| Hydrazone Precursor | Carbonyl Compound | Acid Catalyst | Product(s) | Yield (%) | Reference |

| Ethyl pyruvate 2-methoxyphenylhydrazone | Ethyl pyruvate | HCl/EtOH | Ethyl 6-chloroindole-2-carboxylate (Abnormal), Ethyl 7-methoxyindole-2-carboxylate (Normal) | Major, Minor | nih.gov |

| 2,6-Dichlorophenylhydrazone | Not specified | Not specified | 5,7-Dichloroindole | High | nih.gov |

| o,m-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid | Methyl indolenines | High | |

| o,p-Nitrophenylhydrazine | 2-Methylcyclohexanone | Acetic acid | Nitroindolenines | - |

Table 2: Synthesis of Tetrahydrocarbazoles via Borsche-Drechsel Cyclization

| Arylhydrazine | Carbonyl Compound | Acid Catalyst | Product | Yield (%) | Reference |

| Phenylhydrazine | Cyclohexanone | Sulfuric acid | 1,2,3,4-Tetrahydrocarbazole | - | wikipedia.org |

| 4-Methoxyphenylhydrazine | Substituted cyclohexanone | Acetic acid/HCl | Substituted 1,2,3,4-tetrahydrocarbazole | - | |

| 2-Methoxy-4-nitrophenylhydrazine | Cyclohexanone | Acetic acid (MW) | 6-Nitro-8-methoxy-1,2,3,4-tetrahydrocarbazole | 80 |

Spectroscopic and Structural Elucidation Techniques for Hydrazine Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum would provide key information. The hydrazine (B178648) protons (-NHNH₂) would likely appear as broad singlets due to quadrupole broadening and chemical exchange. The aromatic protons on the phenyl ring would exhibit a specific splitting pattern based on their coupling with each other. The methyl (-CH₃) and methoxy (B1213986) (-OCH₃) protons would appear as sharp singlets in distinct regions of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The carbons of the methyl and methoxy groups have characteristic chemical shifts. The aromatic carbons would appear in the typical downfield region, with their exact shifts influenced by the electron-donating effects of the methoxy and methyl substituents and the electron-withdrawing effect of the hydrazine group. The carbon atom attached to the hydrazine group (C1) would be significantly influenced by the nitrogen atoms.

A study on N-acylhydrazones, which are derivatives of hydrazines, demonstrated the presence of conformers in solution, leading to a duplication of signals in both ¹H and ¹³C NMR spectra. semanticscholar.org This suggests that (2-Methoxy-6-methylphenyl)hydrazine could also exist in different conformations in solution, potentially complicating its NMR spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds.

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 7.5 | 110 - 158 |

| -NH₂ | Broad, variable | - |

| -NH- | Broad, variable | - |

| -OCH₃ | 3.8 - 4.0 | 55 - 60 |

| Ar-CH₃ | 2.0 - 2.5 | 15 - 22 |

Data inferred from analysis of related substituted phenylhydrazines. rsc.orgsciensage.infoderpharmachemica.com

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

N-H Stretching: The hydrazine moiety (-NHNH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3200-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H bond usually appears around 1600 cm⁻¹.

C-O Stretching: The C-O stretching of the methoxy group would produce a strong band, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

C-N Stretching: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.

An IR spectrum of the related compound 2-methoxy-6-(p-tolyliminomethyl)-phenol showed key peaks corresponding to O-H, C-H, and other functional groups, which helps in assigning the expected regions for the title compound. chegg.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The N-N bond in hydrazine derivatives, for instance, can sometimes be observed in the Raman spectrum. researchgate.net For phenyl-derivatives, characteristic ring-breathing modes are often prominent in the Raman spectrum. researchgate.net Studies on hydrazine have shown that N-H stretching and NH₂ rocking and twisting modes are all active in both IR and Raman spectra. researchgate.net

Expected Vibrational Frequencies for this compound This table is predictive and based on general group frequencies and data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| N-H (Hydrazine) | Stretching | 3200 - 3400 | Medium-Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretching | 2850 - 2980 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Strong |

| N-H (Hydrazine) | Bending (Scissoring) | 1590 - 1650 | Variable |

| C-O (Methoxy) | Asymmetric Stretching | ~1250 | Strong |

| C-N | Stretching | 1250 - 1350 | Medium |

Data inferred from general spectroscopic tables and studies on related hydrazine and aromatic compounds. chegg.comresearchgate.netresearchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems and chromophores. The substituted benzene (B151609) ring in this compound acts as a chromophore.

The UV-Vis spectrum is expected to show absorption bands corresponding to π→π* transitions of the aromatic ring and n→π* transitions involving the lone pair electrons on the nitrogen and oxygen atoms. The presence of substituents (methoxy, methyl, and hydrazine) on the benzene ring will shift the absorption maxima (λ_max) compared to unsubstituted benzene. Electron-donating groups like methoxy and methyl typically cause a bathochromic (red) shift to longer wavelengths.

Studies on hydrazone derivatives have shown absorption maxima in the UV region, often between 350-385 nm. researchgate.net The UV-Vis spectrum of hydrazine itself, when derivatized for analysis, shows a maximum absorption around 480 nm, though this is for a specific colored derivative and not the parent compound. researchgate.net The electronic transitions are sensitive to the solvent polarity.

Expected UV-Vis Absorption for this compound This table is predictive and based on data from analogous compounds.

| Transition Type | Expected λ_max (nm) | Chromophore |

| π → π | 250 - 300 | Substituted Benzene Ring |

| n → π | 300 - 380 | Hydrazine and Methoxy Groups |

Data inferred from studies on related substituted aromatic and hydrazine compounds. researchgate.netresearchgate.net

X-ray Diffraction (XRD) for Solid-State Molecular Architectures

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.

No crystal structure has been published for this compound itself. However, the analysis of related compounds provides insight into the likely solid-state architecture. For example, the crystal structure of (E)-1-(4-Methoxybenzylidene)-2-phenylhydrazine reveals a nearly planar molecule where intermolecular C-H···π and N-H···π interactions stabilize the crystal packing. nih.gov The hydrazine N-H group is a potent hydrogen bond donor, and it would be expected to form strong hydrogen bonds with acceptor atoms (like nitrogen or oxygen) in neighboring molecules, playing a crucial role in defining the supramolecular structure.

A hypothetical XRD analysis of this compound would aim to:

Determine the precise bond lengths and angles of the molecule.

Characterize the conformation of the hydrazine group relative to the phenyl ring.

Identify and quantify the intermolecular hydrogen bonds involving the -NH and -NH₂ groups.

Analyze any potential π–π stacking interactions between the aromatic rings.

Crystallographic Data for a Related Hydrazine Derivative: (E)-1-(4-Methoxybenzylidene)-2-phenylhydrazine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.8021 |

| b (Å) | 7.5819 |

| c (Å) | 27.7907 |

| Dihedral Angle (A/B) | 9.30 (6)° |

Data from the crystallographic study of (E)-1-(4-Methoxybenzylidene)-2-phenylhydrazine. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₈H₁₂N₂O), the exact molecular weight is 152.09 g/mol . libretexts.org The high-resolution mass spectrum would show a molecular ion peak (M⁺·) at an m/z value corresponding to this mass.

The fragmentation of the molecular ion upon electron impact provides structural clues. Fragmentation occurs when the high-energy molecular ion breaks apart into smaller, charged fragments and neutral radicals. whitman.edu The stability of the resulting fragments often dictates the fragmentation pathways. youtube.com

Plausible Fragmentation Pathways for this compound:

α-Cleavage: Cleavage of the N-N bond is a common pathway for hydrazines, which could lead to fragments corresponding to the loss of ·NH₂.

Loss of Methoxy Group: Fragmentation could involve the loss of a methoxy radical (·OCH₃) or a neutral formaldehyde (B43269) (CH₂O) molecule.

Loss of Methyl Group: Loss of the methyl radical (·CH₃) from the aromatic ring is another possible pathway.

Ring Fragmentation: The aromatic ring itself can undergo fragmentation, leading to a series of smaller ions.

The relative abundance of these fragment ions helps in piecing together the structure of the parent molecule. The most abundant fragment ion in the spectrum is known as the base peak. youtube.com

Predicted Key Fragments in the Mass Spectrum of this compound This table is predictive and based on general fragmentation principles.

| m/z Value | Possible Fragment Identity | Neutral Loss |

| 152 | [C₈H₁₂N₂O]⁺· | (Molecular Ion) |

| 137 | [C₇H₉N₂O]⁺ | ·CH₃ |

| 121 | [C₇H₉N₂]⁺ | ·OCH₃ |

| 106 | [C₇H₈N]⁺ | ·NH₂, ·OCH₃ |

| 91 | [C₆H₅N]⁺· | ·CH₃, ·NH₂, ·OCH₃ |

Fragmentation pathways are predicted based on principles discussed in mass spectrometry literature. whitman.eduyoutube.com

Theoretical and Computational Chemistry Approaches to Hydrazine Derivatives

Quantum Chemical Investigations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, orbital energies, and charge distributions.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. nih.govoatext.com This process involves minimizing the energy of the molecule with respect to all atomic coordinates, yielding key data on bond lengths, bond angles, and dihedral angles. nih.gov For hydrazine (B178648) derivatives, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311G(d,p) or 6-31G+(d,p) are commonly employed to achieve a balance between accuracy and computational cost. nih.govasianpubs.orgnih.govmdpi.com Dispersion corrections are sometimes included to accurately account for non-covalent interactions, which can be crucial in substituted aromatic systems. nih.gov

The results from a geometry optimization allow for the verification of a true energy minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation. nih.gov

Table 1: Illustrative Geometrical Parameters from a DFT Optimization This table presents typical data obtained from a DFT geometry optimization and does not represent actual calculated values for (2-Methoxy-6-methylphenyl)hydrazine.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-N | ~1.42 Å | |

| N-N | ~1.45 Å | |

| C-O (methoxy) | ~1.37 Å | |

| Bond Angle | C-N-N | ~112° |

| C-C-N | ~120° | |

| Dihedral Angle | C-C-N-N | Varies |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. doi.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. doi.orgacs.org A small energy gap suggests high chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govacs.org

In substituted phenylhydrazines, the electronic density of the HOMO is often localized on the hydrazine moiety and the electron-donating groups on the phenyl ring, while the LUMO's density may be distributed over the aromatic ring. doi.org This distribution dictates how the molecule interacts with other reagents. Analysis of these orbitals helps predict sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors This table shows representative values for hydrazine or hydrazone derivatives. These are not specific results for this compound.

| Parameter | Symbol | Typical Value Range | Unit |

| HOMO Energy | E_HOMO | -5.5 to -6.5 | eV |

| LUMO Energy | E_LUMO | -1.0 to -2.0 | eV |

| Energy Gap | ΔE | 4.0 to 5.0 | eV |

| Chemical Hardness | η | 2.0 to 2.5 | eV |

| Chemical Softness | S | 0.20 to 0.25 | eV⁻¹ |

| Electrophilicity Index | ω | 3.0 to 5.5 | eV |

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. nih.gov It maps the electrostatic potential onto the electron isodensity surface, using a color scale to indicate charge distribution. researchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For a molecule like this compound, the MEP would likely show negative potential around the nitrogen atoms of the hydrazine group and the oxygen of the methoxy (B1213986) group, indicating these as sites for interaction with electrophiles. nih.govasianpubs.org

Mechanistic Studies of Chemical Reactions

Computational chemistry provides profound insights into how chemical reactions occur by mapping the entire reaction pathway. This includes identifying intermediates and the high-energy transition states that connect them.

To understand a chemical reaction mechanism, chemists use computational methods to plot the energy profile, or reaction coordinate diagram. This diagram shows the change in energy as reactants are converted into products. Key points on this profile include stable intermediates and high-energy transition states.

For hydrazine derivatives, this could involve studying decomposition mechanisms, such as N-N or N-H bond cleavage, or reactions like hydrolysis. nih.govrsc.org For example, studies on hydrazine decomposition on metal surfaces have computationally identified pathways involving initial N-N bond scission as being energetically favorable. rsc.orgrsc.org The geometry of each transition state is optimized, and a frequency calculation is performed to confirm it is a first-order saddle point (characterized by having exactly one imaginary frequency). mdpi.com The magnitude of this imaginary frequency corresponds to the motion along the reaction coordinate.

Beyond the energy profile, computational calculations can provide quantitative data on reaction kinetics and thermodynamics. The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a primary determinant of the reaction rate. A lower activation energy implies faster kinetics. rsc.org

Table 3: Illustrative Thermodynamic Data for a Reaction Step This table provides an example of thermodynamic data that can be obtained from DFT calculations and does not represent a specific reaction of this compound.

| Parameter | Symbol | Illustrative Calculated Value | Unit |

| Enthalpy of Reaction | ΔH | -25 | kcal/mol |

| Entropy of Reaction | ΔS | -0.01 | kcal/(mol·K) |

| Gibbs Free Energy of Reaction | ΔG | -22 | kcal/mol |

| Activation Energy | Ea | +15 | kcal/mol |

Computational Design and Prediction of Novel Hydrazine Architectures

Theoretical and computational chemistry offer powerful tools for the in-silico design and prediction of the properties of novel hydrazine derivatives, including this compound. These methods allow for the exploration of molecular structures, reactivities, and properties before their synthesis, saving time and resources. Density Functional Theory (DFT) is a particularly prominent method for these investigations, providing a good balance between accuracy and computational cost.

Research Findings from Related Hydrazine Derivatives

While specific computational studies on this compound are not extensively available in the public domain, research on structurally related substituted phenylhydrazines and other hydrazine derivatives provides significant insights. These studies often focus on optimizing molecular geometries, calculating electronic properties, and predicting spectroscopic characteristics.

For instance, computational analyses of substituted hydrazines, such as m-methoxy-N′-(3-methoxybenzoyl)-N-phenylbenzohydrazide, have been performed using DFT with the B3LYP functional and the 6-311G basis set. mdpi.comsemanticscholar.org These studies reveal a good correlation between calculated and experimentally determined geometric parameters, such as bond lengths and angles, with minor deviations attributed to the fact that calculations are performed for the gaseous phase while experimental data is from the solid phase. mdpi.com

In a study on a phenylenediamine-phenylhydrazine-formaldehyde terpolymer, DFT calculations at the B3LYP/6-31G(d,p) level were used to determine global quantum descriptors. nih.gov These descriptors, including chemical hardness, softness, electronegativity, and the electrophilicity index, provide valuable information about the reactivity and stability of the molecule. nih.gov A smaller HOMO-LUMO gap, for example, is indicative of higher chemical reactivity. nih.gov

Furthermore, the accuracy of different DFT functionals and basis sets in predicting spectroscopic properties, such as NMR chemical shifts, has been a subject of investigation for related heterocyclic compounds containing substituted phenyl groups. nih.gov Such studies are crucial for validating the computational methods and ensuring the reliability of the predicted data. For example, in the study of a substituted pyrazolylamine, the B97D and TPSSTPSS functionals were found to be highly accurate for predicting NMR chemical shifts. nih.gov

Computed Properties of this compound

Basic molecular properties of this compound have been computed and are available in public databases. These properties provide a fundamental understanding of the molecule's size, polarity, and potential for hydrogen bonding.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 152.19 g/mol | Computed by PubChem 2.1 |

| XLogP3-AA (Hydrophobicity) | 1.5 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.6.11 |

| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.6.11 |

| Exact Mass | 152.094963011 Da | Computed by PubChem 2.1 |

| Topological Polar Surface Area | 47.3 Ų | Computed by Cactvs 3.4.6.11 |

This data is based on computational predictions and has not been experimentally verified in all cases. nih.gov

Predicted Geometric Parameters for a Related Hydrazine Derivative

To illustrate the type of data generated through computational studies, the following table presents a comparison of selected experimental and theoretical bond lengths and angles for m-methoxy-N′-(m-anisoyl)-N-phenylbenzohydrazide, a molecule containing methoxy and phenylhydrazine (B124118) moieties. The theoretical values were obtained using DFT at the B3LYP/6-311G level.

| Parameter | Bond/Angle | Experimental (Å/°) | Theoretical (Å/°) |

|---|---|---|---|

| Bond Lengths | N1–C7 | 1.347 | 1.386 |

| N2–C8 | 1.375 | 1.398 | |

| N2–C15 | 1.437 | 1.445 | |

| Bond Angle | C11–O4–C22 | 116.92 | 119.64 |

Data sourced from a study on m-methoxy-N′-(m-anisoyl)-N-phenylbenzohydrazide. mdpi.com The observed differences between experimental and theoretical values are expected and highlight the importance of validating computational models with experimental data. The shorter N-C bond lengths compared to a typical C-N single bond suggest a degree of conjugation within the molecule. mdpi.com

Coordination Chemistry of Hydrazine and Its Derivatives with Metal Centers

Ligand Characteristics of Substituted Hydrazines

Substituted hydrazines, as a class of ligands, exhibit versatile coordination behavior. The defining characteristic of these ligands is the presence of one or more nitrogen atoms with lone pairs of electrons, which can be donated to a metal center to form a coordinate bond. The nature of the substituent on the hydrazine (B178648) moiety significantly influences its electronic and steric properties, and consequently, its coordination chemistry.

In the case of (2-Methoxy-6-methylphenyl)hydrazine, the phenyl ring is substituted with a methoxy (B1213986) (-OCH₃) and a methyl (-CH₃) group. Both of these groups are electron-donating, which increases the electron density on the phenyl ring and, by extension, on the adjacent nitrogen atom of the hydrazine group. This enhanced electron density is expected to increase the basicity and nucleophilicity of the nitrogen atoms, making this compound a potentially strong σ-donor ligand.

The hydrazine moiety itself can coordinate to a metal center in several ways:

Monodentate coordination: The ligand binds to the metal through only one of its nitrogen atoms.

Bidentate bridging coordination: The two nitrogen atoms of the hydrazine group bridge two different metal centers. researchgate.net

Chelating coordination: While less common for hydrazine itself, derivatives can be designed to chelate to a single metal center.

The presence of the bulky 2-methoxy-6-methylphenyl group is likely to introduce significant steric hindrance around the substituted nitrogen atom. This steric bulk would likely favor monodentate coordination through the terminal, unsubstituted -NH₂ group. Theoretical and NMR studies on similar substituted hydrazines have suggested that the substituted nitrogen atom is more basic; however, crystal structures of metal complexes with methylhydrazine and N,N-dimethylhydrazine show that these ligands bind through the less sterically encumbered nitrogen atom.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with substituted hydrazines can typically be achieved by reacting a metal salt with the hydrazine derivative in a suitable solvent. For this compound, the choice of solvent would be crucial to ensure the solubility of both the ligand and the metal salt. The reaction conditions, such as temperature and stoichiometry, would influence the final product.

Formation of Transition Metal Complexes (e.g., Fe, Co, Ni, Cu)

Transition metals of the first row, such as iron (Fe), cobalt (Co), nickel (Ni), and copper (Cu), readily form complexes with hydrazine and its derivatives. researchgate.netmedjchem.comresearchgate.net It is anticipated that this compound would react with salts of these metals (e.g., chlorides, nitrates, sulfates) to form coordination complexes. The resulting complexes could be neutral or ionic, depending on the charge of the metal ion and the presence of counter-ions. The formation of stable complexes is driven by the favorable interaction between the soft Lewis acidic metal ions and the nitrogen donor atoms of the hydrazine ligand.

The synthesis of related hydrazone complexes, which are derivatives of hydrazines, often involves refluxing the ligand and the metal salt in an ethanolic solution. researchgate.netnih.gov A similar approach could likely be employed for the synthesis of metal complexes with this compound.

Elucidation of Coordination Modes and Geometries

The coordination mode and geometry of the resulting metal complexes would be determined by a combination of factors, including the size and charge of the metal ion, the steric and electronic properties of the this compound ligand, and the nature of the counter-ion.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of hydrazine ligands. The N-H and N-N stretching frequencies in the IR spectrum of the free ligand would be expected to shift upon coordination to a metal center. A shift to lower wavenumbers is indicative of the donation of electron density from the nitrogen atom to the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the complex in solution. The chemical shifts of the protons and carbons in the this compound ligand would be expected to change upon coordination.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes can provide information about the d-d transitions of the metal ion, which are influenced by the ligand field. This can help in determining the coordination geometry of the complex.

Based on studies of analogous systems, it is plausible that complexes of this compound with divalent transition metals like Co(II), Ni(II), and Cu(II) could adopt tetrahedral or octahedral geometries, with the ligand acting as a monodentate donor and solvent molecules or counter-ions occupying the remaining coordination sites.

Mechanistic Insights into Metal-Ligand Interactions

The interaction between a metal center and a substituted hydrazine ligand like this compound is primarily a Lewis acid-base interaction. The nitrogen atom of the hydrazine acts as a Lewis base, donating a pair of electrons to the empty orbitals of the Lewis acidic metal ion.

The strength of this interaction is influenced by several factors:

Hard and Soft Acid-Base (HSAB) Theory: First-row transition metals in their +2 or +3 oxidation states are borderline to soft Lewis acids and would be expected to form stable complexes with the nitrogen donor atoms of the hydrazine ligand, which are considered borderline to soft Lewis bases.

Steric Effects: As previously mentioned, the bulky 2-methoxy-6-methylphenyl group would create steric repulsion, likely influencing which nitrogen atom coordinates and potentially affecting the stability of the resulting complex.

Electronic Effects: The electron-donating methoxy and methyl groups increase the electron density on the hydrazine moiety, enhancing its ability to donate electrons to the metal center and thus strengthening the metal-ligand bond.

In some cases, the metal-ligand interaction can be more complex. For example, in certain catalytic reactions, the hydrazine ligand can undergo oxidation or reduction, and the metal center can play a key role in facilitating these transformations.

Role of Hydrazine Complexes in Catalysis and Chemical Transformations

Metal-hydrazine complexes and their derivatives, hydrazones, have been investigated for their catalytic activity in a variety of chemical transformations. researchgate.netekb.eg These include oxidation, reduction, and carbon-carbon coupling reactions. The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate and activate substrates.

Given the potential for this compound to form stable complexes with various transition metals, it is conceivable that its metal complexes could exhibit catalytic properties. The specific applications would depend on the choice of metal and the reaction conditions. For example, copper complexes of related Schiff base ligands have been used as catalysts for the reduction of nitroaromatics. ekb.eg

The presence of the methoxy and methyl substituents on the phenyl ring could also modulate the catalytic activity of the metal center by influencing its electronic properties and steric environment. Further research would be needed to explore the potential of this compound complexes in catalysis.

Applications of 2 Methoxy 6 Methylphenyl Hydrazine in Advanced Organic Synthesis and Materials Science

Utilization as a Synthetic Building Block for Heterocyclic Compounds

(2-Methoxy-6-methylphenyl)hydrazine serves as a critical starting material for the construction of various nitrogen-containing heterocyclic scaffolds, which are core structures in many pharmaceuticals, agrochemicals, and functional materials.

Precursor in Indole (B1671886) Synthesis (e.g., Fischer Indole Synthesis)

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system, a privileged structure in medicinal chemistry. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgnih.govjk-sci.com The use of substituted phenylhydrazines, such as this compound, allows for the synthesis of specifically substituted indoles.

The reaction mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.orgnih.gov A critical organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement follows, leading to a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole. wikipedia.org

The substitution pattern on the phenylhydrazine ring significantly influences the regioselectivity of the cyclization, especially when unsymmetrical ketones are used. Research on the Fischer indole synthesis of 2-methoxyphenylhydrazones has shown that cyclization can sometimes occur at the methoxy-substituted position, which can be considered an "abnormal" outcome. nih.gov This peculiarity is attributed to the electronic effects of the methoxy (B1213986) group. In the case of this compound, the presence of both the methoxy and methyl groups at the ortho positions introduces steric and electronic factors that direct the cyclization, offering a route to otherwise difficult-to-access indole derivatives. The steric hindrance from the ortho-methyl group can be expected to influence the direction of the cyclization, potentially favoring one regioisomer over the other.

Table 1: Key Aspects of the Fischer Indole Synthesis

| Feature | Description | Reference |

| Reaction Type | Ring-forming reaction | wikipedia.org |

| Reactants | (Substituted) phenylhydrazine, Aldehyde or Ketone | wikipedia.org |

| Catalysts | Brønsted acids (e.g., HCl, H₂SO₄), Lewis acids (e.g., BF₃, ZnCl₂) | wikipedia.org |

| Key Intermediate | Phenylhydrazone, which isomerizes to an enamine | wikipedia.orgnih.gov |

| Core Mechanism | organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement | wikipedia.orgnih.gov |

| Influence of Substituents | Substituents on the phenylhydrazine ring affect regioselectivity and can lead to "abnormal" products. | nih.gov |

Synthesis of Other Nitrogen-Containing Heterocycles

Beyond indoles, this compound is a potential precursor for a variety of other nitrogen-containing heterocycles. Hydrazine (B178648) derivatives are fundamental building blocks for five-membered aromatic rings with two adjacent nitrogen atoms, such as pyrazoles.

Pyrazoles: The most common method for pyrazole (B372694) synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound. ijsrch.comnih.govnih.gov By reacting this compound with various 1,3-diketones, a range of N-aryl-substituted pyrazoles can be synthesized. The specific substitution on the resulting pyrazole ring is determined by the structure of the dicarbonyl compound. Alternative methods include the reaction of phenylhydrazones with esters after forming a 1,4-dianion. bohrium.com

1,2,4-Triazoles: These heterocycles can be synthesized from hydrazines through several established routes. The Pellizzari reaction, for instance, involves the reaction of an amide with an acyl hydrazide. scispace.com The Einhorn–Brunner reaction utilizes the condensation of a hydrazine with diacylamines. scispace.com More direct methods include the reaction of hydrazines with formamide, which can be facilitated by microwave irradiation. organic-chemistry.org this compound can serve as the hydrazine component in these syntheses to produce 1-aryl-1,2,4-triazoles.

Reagent in Functional Group Transformations (e.g., Aryl Iodide Synthesis)

Aryl iodides are important intermediates in organic synthesis, particularly as coupling partners in cross-coupling reactions. A notable application of arylhydrazines, including this compound, is their conversion to aryl iodides. A metal- and base-free method has been developed for this transformation, reacting arylhydrazine hydrochlorides with molecular iodine in dimethyl sulfoxide (B87167) (DMSO).

In this reaction, iodine serves a dual role as both an oxidant and the iodine source. The arylhydrazine is oxidized to an arenediazonium salt, which then undergoes a single-electron transfer from an iodide anion to generate an aryl radical and an iodine radical. The subsequent combination of these radicals affords the corresponding aryl iodide. This method is tolerant of a wide range of functional groups, and research has shown that substrates with 2-methoxy substituents react efficiently to give the desired aryl iodide in good yields.

Table 2: Synthesis of Aryl Iodides from Arylhydrazines

| Parameter | Condition |

| Reactants | Arylhydrazine hydrochloride, Iodine (I₂) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 60 °C |

| Catalyst/Additives | None (Metal- and base-free) |

| Key Feature | Tolerates a variety of functional groups, including 2-methoxy substituents. |

Contributions to Organic Electronics and Photovoltaic Materials Based on Electronic Properties

The application of this compound itself in organic electronics and photovoltaic materials is not extensively documented in the current scientific literature. However, the structural motifs that can be derived from it are relevant to these fields. Heterocyclic compounds, such as indoles and pyrazoles, are known to be components of organic semiconductors and dyes for dye-sensitized solar cells. The electronic properties of these materials are highly dependent on the nature and substitution of the aromatic and heterocyclic rings. The presence of the electron-donating methoxy group in derivatives of this compound could be used to tune the HOMO/LUMO energy levels of larger conjugated systems, a critical aspect in the design of materials for organic electronics. Further research is required to explore the potential of this specific building block in these advanced material applications.

Development of Novel Organic Materials and Polymers

Similar to the situation in organic electronics, there is a lack of specific reports on the use of this compound for the direct synthesis of polymers. However, the functional groups present in this molecule and its derivatives offer potential for polymerization. For instance, the hydrazine moiety or a derived heterocyclic ring could be incorporated into a polymer backbone or as a pendant group to impart specific properties.

Research into polymers derived from structurally related bio-based monomers, such as 2-methoxy-4-vinylphenol (B128420) (a derivative of ferulic acid), demonstrates the utility of the methoxyphenyl moiety in polymer science. mdpi.com These polymers can be used to create both thermoplastics and thermosets. While this provides a conceptual framework, the development of polymers directly from this compound remains an area for future investigation.

Future Perspectives and Emerging Research Avenues for 2 Methoxy 6 Methylphenyl Hydrazine

Advancements in Sustainable and Green Synthetic Methodologies

The traditional synthesis of arylhydrazines often involves multi-step procedures that can generate significant chemical waste. A primary future direction for (2-Methoxy-6-methylphenyl)hydrazine research lies in the development of more sustainable and environmentally benign synthetic protocols. Emerging green chemistry principles offer a roadmap for these advancements.

Future research will likely focus on:

Catalytic Routes: Exploring novel catalytic systems that can facilitate the direct amination of corresponding anilines or the reduction of diazonium salts under milder and more efficient conditions.

Bio-based Solvents and Catalysts: Investigating the use of greener reaction media, such as polyethylene glycol (PEG-400), and naturally derived catalysts, like lemon juice, which has shown efficacy in the synthesis of other heterocyclic compounds. frontiersin.orgjipbs.com

Mechanochemistry: Employing solvent-free or low-solvent mechanochemical methods, such as ball milling, to synthesize this compound and its derivatives, thereby reducing solvent waste and energy consumption. rsc.org

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound, which can offer improved safety, scalability, and product consistency compared to batch processes.

A comparative look at potential synthetic strategies is presented in Table 1.

| Methodology | Traditional Approach | Potential Green Alternative | Key Advantages of Green Alternative |

| Solvent | Volatile Organic Solvents (e.g., ethanol (B145695), benzene) | Bio-based solvents (e.g., PEG-400), water, or solvent-free | Reduced environmental impact, lower toxicity, potential for recycling |

| Catalyst | Stoichiometric reagents, heavy metals | Natural catalysts (e.g., lemon juice), reusable solid catalysts | Lower cost, reduced metal contamination, easier separation |

| Energy Input | High-temperature reflux | Microwave irradiation, mechanochemical grinding | Faster reaction times, lower energy consumption |

| Waste Generation | Significant by-products and solvent waste | Minimal by-products, atom-economical reactions | Improved sustainability, lower disposal costs |

Deeper Mechanistic Understanding Through Advanced Computational and Experimental Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The interplay of the electronic effects of the methoxy (B1213986) group and the steric hindrance from the methyl group presents a compelling case for detailed mechanistic investigation.

Future research should leverage:

Density Functional Theory (DFT): Computational modeling can provide invaluable insights into reaction pathways, transition state energies, and the influence of the substituent groups on the reactivity of the hydrazine (B178648) moiety. nih.gov DFT studies can help in predicting the regioselectivity and stereoselectivity of reactions involving this compound.

In-situ Spectroscopic Techniques: The use of advanced spectroscopic methods, such as in-situ NMR and IR spectroscopy, can allow for the real-time monitoring of reactions, enabling the identification of transient intermediates and the elucidation of complex reaction kinetics.

Isotopic Labeling Studies: Experiments using isotopically labeled (e.g., ¹⁵N) this compound can provide definitive evidence for bond-forming and bond-breaking steps in various transformations.

Exploration of Unconventional Reactivity and Synthetic Utilities

The hydrazine functionality is a versatile building block in organic synthesis. While its role in forming hydrazones and in the Fischer indole (B1671886) synthesis is well-established, there is a significant opportunity to explore less conventional modes of reactivity for this compound.

Emerging areas of exploration include:

Cross-Coupling Reactions: Recent studies have demonstrated that arylhydrazines can serve as novel electrophilic partners in various cross-coupling reactions, providing an alternative to aryl halides. nih.gov Investigating the utility of this compound in such transformations could lead to the development of new methods for C-C and C-heteroatom bond formation.

Radical-Mediated Transformations: The generation of aryl radicals from arylhydrazines is a promising area of research. nih.govacs.org Exploring the generation and subsequent reactions of the (2-Methoxy-6-methylphenyl) radical could open up new avenues for the synthesis of complex aromatic compounds.

Multicomponent Reactions: Designing novel multicomponent reactions that incorporate this compound as a key component can provide rapid and efficient access to diverse and complex molecular scaffolds.

Development of Structure-Reactivity Relationships for Rational Design

A systematic investigation into the structure-reactivity relationships (SRRs) of this compound and its derivatives is essential for the rational design of new molecules with desired properties. The ortho-substituents are expected to significantly influence the nucleophilicity, redox potential, and conformational preferences of the hydrazine group.

Future research should aim to:

Synthesize Analog Libraries: Prepare a series of analogs with systematic variations in the substituents on the phenyl ring to probe electronic and steric effects on reactivity.

Quantitative Kinetic Studies: Perform detailed kinetic studies on a range of reactions to quantify the impact of the methoxy and methyl groups on reaction rates.

Correlation with Physicochemical Properties: Correlate the observed reactivity with various physicochemical parameters (e.g., Hammett constants, pKa values, redox potentials) to develop predictive models for the behavior of this class of compounds. The presence of an electron-donating group like a methyl group has been shown to influence the activity of related compounds. taylorandfrancis.com

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The unique structural features of this compound make it an attractive candidate for applications beyond traditional organic synthesis. Interdisciplinary research at the interface of chemistry, materials science, and supramolecular chemistry holds immense potential.

Promising future directions include:

Functional Dyes and Molecular Switches: The derivatization of this compound into azobenzenes and other chromophoric systems could lead to the development of novel photoresponsive materials for applications in molecular switches and sensors. beilstein-journals.org

Supramolecular Assemblies: The formation of hydrazones from this compound and various aldehydes or ketones can be utilized to construct intricate supramolecular architectures through hydrogen bonding and other non-covalent interactions. These assemblies could find applications in areas such as molecular recognition and self-healing materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The hydrazine moiety and its derivatives can act as ligands for metal ions, opening up the possibility of synthesizing novel coordination polymers and MOFs with interesting catalytic, magnetic, or porous properties.

Q & A

Basic: What are the optimal synthetic routes for (2-Methoxy-6-methylphenyl)hydrazine, and how can purity be controlled?

Methodological Answer:

The synthesis typically involves reacting 2-methoxy-6-methylaniline with hydrazine hydrate under acidic conditions. Key steps include:

- Diazotization : Nitrosation of the aniline derivative followed by reduction to the hydrazine .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography to remove unreacted starting materials and byproducts.

- Purity Assessment : Monitor via HPLC (C18 column, UV detection at 254 nm) and elemental analysis (targeting ≤0.3% deviation from theoretical C/H/N values) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Thermal Stability : Use differential scanning calorimetry (DSC) at 10°C/min under nitrogen to identify decomposition points and thermogravimetric analysis (TGA) to quantify residual mass .

- Structural Confirmation : Employ H/C NMR (DMSO-d6, 400 MHz) to verify substituent positions and FT-IR (KBr pellet) to confirm N–H and C–N stretches .

- Crystallography : Single-crystal X-ray diffraction (SHELX refinement) to resolve molecular geometry, with attention to handling twinning via TWINABS .

Basic: What are the dominant reaction pathways for this compound in organic synthesis?

Methodological Answer:

- Oxidation : Forms azo derivatives using KMnO in acidic media (e.g., HSO), monitored by UV-Vis at 546 nm .

- Reduction : Catalytic hydrogenation (Pd/C, H) yields amines, with GC-MS to track intermediates .

- Nucleophilic Substitution : Reacts with alkyl halides (e.g., CHI) in DMF/NaH to generate N-alkylated products; optimize via TLC (silica, ethyl acetate/hexane) .

Advanced: How can computational modeling elucidate reaction mechanisms involving this compound?

Methodological Answer:

- DFT Studies : Use Gaussian09 with B3LYP/6-31G(d) to map energy barriers for cycloaddition/cycloreversion steps (e.g., carbonyl-olefin metathesis). Validate with experimental kinetics (Arrhenius plots) .

- Transition-State Analysis : Identify steric effects from methoxy/methyl groups using NBO analysis. Compare computed IR spectra with experimental data to validate intermediates .

Advanced: What strategies resolve contradictions in reported thermal stability data?

Methodological Answer:

- Multi-Method Approach : Combine DSC (decomposition onset), TGA (mass loss profile), and dynamic XRD (phase changes under heating) to differentiate between polymorphic forms .

- Atmosphere Control : Repeat analyses under inert (N) vs. oxidative (air) conditions to assess environmental sensitivity .

Advanced: How does catalytic decomposition of this compound compare to hydrazine derivatives for hydrogen production?

Methodological Answer:

- Catalyst Screening : Test Ir/AlO or Ni-Co alloys in fixed-bed reactors; monitor H yield via GC-TCD and NH byproducts via FTIR .

- Kinetic Profiling : Use in situ mass spectrometry to track NH → N + 2H pathways and compare activation energies with DFT predictions .

Advanced: What experimental designs clarify its biological mechanism (e.g., anticancer activity)?

Methodological Answer:

- In Vitro Assays : Measure IC in MCF-7 cells via MTT assay; validate apoptosis via Annexin V/PI flow cytometry and caspase-3 immunoblotting .

- Target Identification : Use molecular docking (AutoDock Vina) against Bcl-2 or CDK2, followed by SPR to quantify binding affinities .

Advanced: How are crystallographic challenges (e.g., disorder, twinning) addressed in structural studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.